

A Comparative Spectroscopic Analysis of 2-Bromo-6-methylphenol and Its Isomers

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Compound of Interest

Compound Name: **2-Bromo-6-methylphenol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Bromo-6-methylphenol** and its structural isomers: 2-Bromo-4-methylphenol and 3-Bromo-2-methylphenol. The objective is to offer a comprehensive dataset and standardized experimental protocols to aid in the identification, characterization, and differentiation of these closely related compounds, which are often encountered in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-6-methylphenol** and its selected isomers.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm
2-Bromo-6-methylphenol	Data not available in searched resources.
2-Bromo-4-methylphenol	7.21 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 5.40 (s, 1H, -OH), 2.24 (s, 3H, -CH ₃)
3-Bromo-2-methylphenol	7.14 (d, 1H), 6.92 (t, 1H), 6.71 (d, 1H), 4.83 (br s, 1H, -OH), 2.34 (s, 3H, -CH ₃)[1]

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm
2-Bromo-6-methylphenol	Data not available in searched resources.
2-Bromo-4-methylphenol	150.1, 132.8, 130.3, 128.5, 115.8, 112.9, 20.4
3-Bromo-2-methylphenol	Data not available in searched resources.

Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
2-Bromo-6-methylphenol	Vapor Phase IR data available, specific peaks not enumerated. [2]
2-Bromo-4-methylphenol	Neat: 3540 (O-H stretch), 3030, 2920 (C-H stretch), 1600, 1480, 1440 (aromatic C=C stretch), 1280, 1240, 1170 (C-O stretch), 750, 660 (C-Br stretch)
3-Bromo-2-methylphenol	Solid: Broad O-H stretch (~3400), C-H aromatic (~3050), C-H aliphatic (~2950), aromatic C=C (~1600, 1470), C-O stretch (~1250), C-Br stretch (~700)

Mass Spectrometry Data

| Compound | Method | Key Fragments (m/z) | |---|---| | **2-Bromo-6-methylphenol** | GC-MS | Data available, specific fragments not enumerated.[\[2\]](#) | | 2-Bromo-4-methylphenol | GC-MS | 188/186 (M⁺), 107 (M⁺ - Br), 79, 77 | | 3-Bromo-2-methylphenol | Not explicitly found. Expected fragmentation: 188/186 (M⁺), 107 (M⁺ - Br). |

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid phenol sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
- **^1H NMR Acquisition:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were typically used.
- **Data Processing:** The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the material was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
- **Acquisition:** FT-IR spectra were recorded using a spectrometer equipped with a DTGS detector. Spectra were collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean, empty ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.

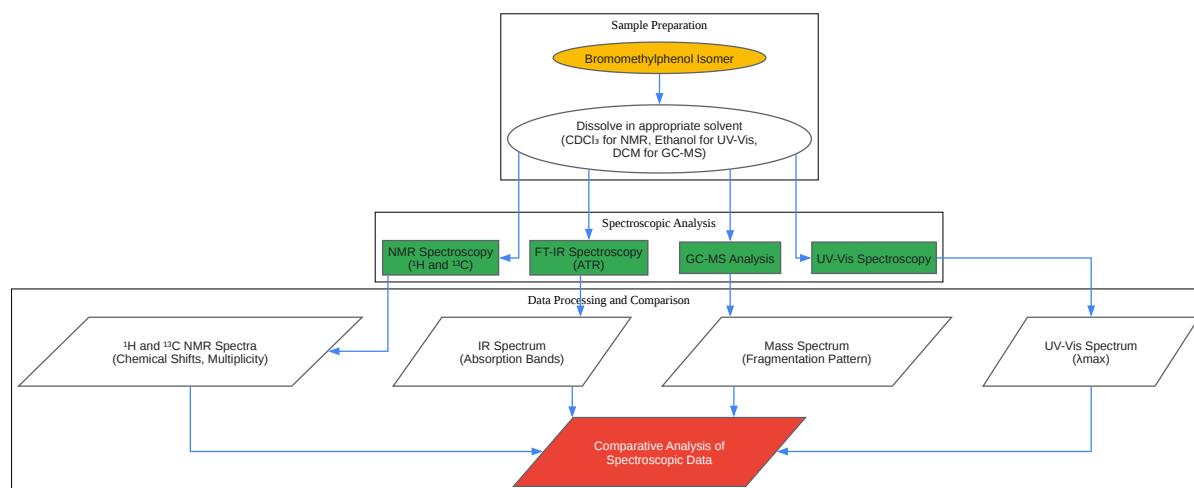
- GC Conditions:
 - Column: A 30 m x 0.25 mm ID x 0.25 μ m film thickness HP-5MS capillary column was used.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet: Splitless injection at 250 °C.
 - Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
- MS Conditions:
 - Ionization: Electron Ionization at 70 eV.
 - Mass Range: Scanned from m/z 40 to 450.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL. 1 μ L of the solution was injected.

UV-Vis Spectroscopy

- Sample Preparation: Stock solutions of each phenol isomer were prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. These were further diluted to approximately 0.01 mg/mL for analysis.
- Acquisition: UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used. Spectroscopic grade ethanol was used as the reference blank.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value were determined.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the bromomethylphenol isomers.



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Caption: Experimental workflow for the spectroscopic comparison of bromomethylphenol isomers.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between **2-Bromo-6-methylphenol** and its isomers. While mass spectrometry provides clear evidence of the elemental composition and infrared spectroscopy identifies key functional groups, NMR spectroscopy offers the most definitive structural information for differentiating these closely related compounds. The provided experimental protocols serve as a standardized reference for obtaining high-quality, comparable spectroscopic data for phenolic compounds.

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References

- 1. rsc.org [rsc.org]
- 2. 2-Bromo-6-methylphenol | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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